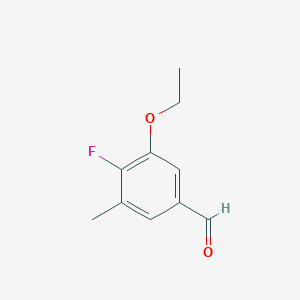

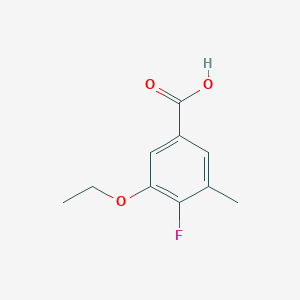

3-Ethoxy-4-fluoro-5-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethoxy-4-fluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 . It is a solid substance at room temperature .

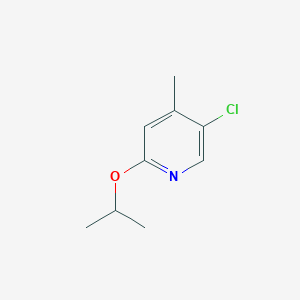

Molecular Structure Analysis

The IUPAC name for this compound is 3-ethoxy-4-fluoro-5-methylbenzoic acid . The InChI code for this compound is 1S/C10H11FO3/c1-3-14-8-5-7 (10 (12)13)4-6 (2)9 (8)11/h4-5H,3H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

3-Ethoxy-4-fluoro-5-methylbenzoic acid is a solid substance at room temperature . The storage temperature for this compound is between 2-8°C .Scientific Research Applications

Chemical Synthesis

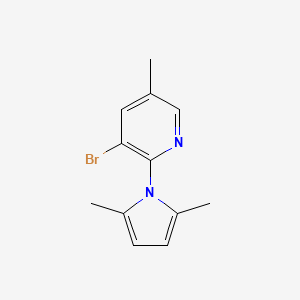

“3-Ethoxy-4-fluoro-5-methylbenzoic acid” is a chemical compound with the CAS Number: 2383799-38-8 . It serves as a versatile building block in chemical synthesis . The presence of the ethoxy, fluoro, and methyl groups on the benzene ring, along with the carboxylic acid group, allows for a variety of chemical reactions.

Pharmaceutical Research

This compound can be used in the synthesis of active pharmaceutical ingredients (APIs) . The functional group of this compound can be directly used or easily converted to alternative functional groups, making it a valuable component in pharmaceutical research .

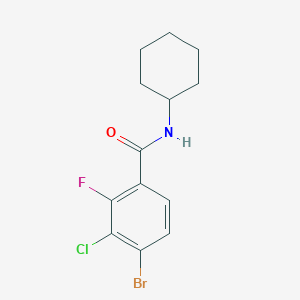

Nucleophilic Aromatic Substitution

The presence of the fluoro group enables nucleophilic aromatic substitution . This type of reaction is fundamental in the field of organic chemistry and is widely used in the synthesis of various organic compounds .

Fischer Esterification

“3-Ethoxy-4-fluoro-5-methylbenzoic acid” can undergo Fischer esterification, affording esters with a ligustrazine moiety . This reaction is particularly important in the treatment of Alzheimer’s disease .

Safety and Hazards

Mechanism of Action

Target of Action

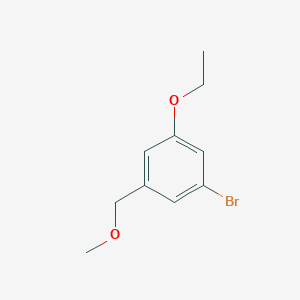

Benzylic compounds are known to undergo reactions at the benzylic position .

Mode of Action

The compound likely interacts with its targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The compound’s benzylic position is likely to influence various biochemical reactions .

Pharmacokinetics

The compound’s molecular weight (19819) and solid physical form suggest it may have certain bioavailability characteristics .

Result of Action

The compound’s potential to undergo various reactions at the benzylic position suggests it may influence a range of molecular and cellular processes .

Action Environment

Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For instance, the compound has a storage temperature of 2-8°C, suggesting that it may be sensitive to temperature changes .

properties

IUPAC Name |

3-ethoxy-4-fluoro-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-8-5-7(10(12)13)4-6(2)9(8)11/h4-5H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNFSHGBKIHYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-fluoro-5-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.